molecular formula C21H37N3O2 B6128193 N-(1-cycloheptyl-3-piperidinyl)-4-(2-oxo-1-piperidinyl)butanamide

N-(1-cycloheptyl-3-piperidinyl)-4-(2-oxo-1-piperidinyl)butanamide

Katalognummer B6128193
Molekulargewicht: 363.5 g/mol
InChI-Schlüssel: KCJOZDSXEBXGLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cycloheptyl-3-piperidinyl)-4-(2-oxo-1-piperidinyl)butanamide, also known as CPP-115, is a compound that has attracted significant attention from the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is involved in the metabolism of GABA, an important neurotransmitter in the brain.

Wirkmechanismus

N-(1-cycloheptyl-3-piperidinyl)-4-(2-oxo-1-piperidinyl)butanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. This leads to an increase in GABA levels, which can have a calming effect on the brain and reduce the risk of seizures and other neurological disorders.
Biochemical and Physiological Effects:
N-(1-cycloheptyl-3-piperidinyl)-4-(2-oxo-1-piperidinyl)butanamide has been shown to have a number of biochemical and physiological effects on the brain. Studies have shown that N-(1-cycloheptyl-3-piperidinyl)-4-(2-oxo-1-piperidinyl)butanamide can increase GABA levels in the brain, which can lead to a decrease in seizures, anxiety, and depression. N-(1-cycloheptyl-3-piperidinyl)-4-(2-oxo-1-piperidinyl)butanamide has also been shown to improve cognitive function and memory in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-(1-cycloheptyl-3-piperidinyl)-4-(2-oxo-1-piperidinyl)butanamide in lab experiments is its high potency and specificity for GABA aminotransferase. This allows researchers to selectively target this enzyme and study its effects on the brain. However, one of the limitations of using N-(1-cycloheptyl-3-piperidinyl)-4-(2-oxo-1-piperidinyl)butanamide is its relatively short half-life, which can make it difficult to study its long-term effects in animal models.

Zukünftige Richtungen

There are a number of future directions for research on N-(1-cycloheptyl-3-piperidinyl)-4-(2-oxo-1-piperidinyl)butanamide. One area of interest is its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Another area of interest is its use as a research tool to study the role of GABA in the brain. Additionally, there is ongoing research to develop more potent and long-lasting inhibitors of GABA aminotransferase, which could have even greater therapeutic potential.

Synthesemethoden

N-(1-cycloheptyl-3-piperidinyl)-4-(2-oxo-1-piperidinyl)butanamide can be synthesized using a multi-step process that involves the reaction of 4-(2-oxo-1-piperidinyl)butanoic acid with cycloheptylmagnesium bromide, followed by the addition of piperidine and subsequent purification. This method has been optimized to produce high yields of N-(1-cycloheptyl-3-piperidinyl)-4-(2-oxo-1-piperidinyl)butanamide with high purity.

Wissenschaftliche Forschungsanwendungen

N-(1-cycloheptyl-3-piperidinyl)-4-(2-oxo-1-piperidinyl)butanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Studies have shown that N-(1-cycloheptyl-3-piperidinyl)-4-(2-oxo-1-piperidinyl)butanamide can increase GABA levels in the brain, which can lead to a decrease in seizures, anxiety, and depression. N-(1-cycloheptyl-3-piperidinyl)-4-(2-oxo-1-piperidinyl)butanamide has also been shown to improve cognitive function and memory in animal models.

Eigenschaften

IUPAC Name

N-(1-cycloheptylpiperidin-3-yl)-4-(2-oxopiperidin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37N3O2/c25-20(12-8-15-23-14-6-5-13-21(23)26)22-18-9-7-16-24(17-18)19-10-3-1-2-4-11-19/h18-19H,1-17H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJOZDSXEBXGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCCC(C2)NC(=O)CCCN3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.